molecular formula C35H72O11 B13778379 Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid CAS No. 71010-83-8

Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid

Cat. No.: B13778379
CAS No.: 71010-83-8
M. Wt: 668.9 g/mol
InChI Key: GUAWLDJQYMMLCV-UHFFFAOYSA-N
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Description

The compound "Heptanoic acid; 2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol; octadecanoic acid" comprises three distinct components:

  • Heptanoic acid: A medium-chain carboxylic acid (C7:0) with the formula CH3(CH2)5COOH. It is commonly found in volatile organic compound (VOC) profiles of aged meats, plant extracts, and microbial fermentation products .
  • 2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol: A highly branched polyol ether with multiple hydroxyl groups. Structurally similar to trimethylolpropane derivatives, it may act as a crosslinker or stabilizer in polymer synthesis .
  • Octadecanoic acid (stearic acid): A saturated long-chain fatty acid (C18:0) prevalent in animal fats and plant lipids, often used in esterification reactions .

Properties

CAS No.

71010-83-8

Molecular Formula

C35H72O11

Molecular Weight

668.9 g/mol

IUPAC Name

heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid

InChI

InChI=1S/C18H36O2.C10H22O7.C7H14O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16;1-2-3-4-5-6-7(8)9/h2-17H2,1H3,(H,19,20);11-16H,1-8H2;2-6H2,1H3,(H,8,9)

InChI Key

GUAWLDJQYMMLCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCC(=O)O.C(C(CO)(CO)COCC(CO)(CO)CO)O

Origin of Product

United States

Preparation Methods

Esterification Reaction

The primary synthetic route to prepare such complex esters involves esterification , where the hydroxyl groups on the polyhydroxy compound react with the carboxylic acid groups of heptanoic acid and octadecanoic acid.

  • Typical conditions : Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) or enzymatic catalysis under controlled heating.
  • Reaction medium : Often performed in organic solvents or solvent-free systems with continuous removal of water to drive the equilibrium toward ester formation.
  • Stirring and temperature control : Vigorous stirring and temperature regulation (generally 100–250 °C depending on catalyst and reactants) are essential for optimal conversion.

Polyhydroxy Ether Synthesis

The polyhydroxy moiety, 2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol, is synthesized via:

  • Etherification reactions : Reaction of polyols such as glycerol or pentaerythritol with epoxides or halohydrins to introduce ether linkages.
  • Hydroxymethylation : Introduction of hydroxymethyl groups via formaldehyde reactions under basic or acidic conditions.
  • This component provides multiple reactive hydroxyl sites for subsequent esterification with fatty acids.

Multi-step Synthesis Scheme

A plausible synthetic route involves:

Step Reaction Type Reactants Conditions Product
1 Hydroxymethylation/Etherification Glycerol or pentaerythritol + epoxide/halohydrin Acid/base catalyst, moderate heat Polyhydroxy ether intermediate
2 Esterification Polyhydroxy ether + heptanoic acid + octadecanoic acid Acid catalyst, heat, stirring, water removal Target ester compound

This method is supported by patent EP2048178A1, which describes esterification products involving similar polyhydroxy and fatty acid components used as gelling agents and cosmetic ingredients.

Catalysts and Reaction Aids

  • Catalysts : Acid catalysts like sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts.
  • Deodorization and purification : Post-reaction deodorization by distillation or clay mineral treatment to remove impurities and residual acids.
  • Stabilization additives : For polymer or cosmetic applications, stabilizers may be added post-synthesis to improve product stability.

Research Findings and Data Summary

Reaction Yields and Parameters

Parameter Typical Range/Value Notes
Reaction temperature 100–250 °C Depends on catalyst and reactants
Reaction time 2–8 hours Longer times improve conversion
Catalyst loading 0.5–5% w/w Acid catalysts
Water removal Continuous (e.g., azeotropic) Drives esterification equilibrium
Product purity >90% After purification

Analytical Techniques Used

Notes on Industrial and Cosmetic Applications

The compound, due to its polyhydroxy ester structure, is suited for:

Chemical Reactions Analysis

Hydrolysis Reactions

Ester hydrolysis is the primary reactivity pathway, influenced by conditions:

Reaction Type Conditions Products Notes
Acidic HydrolysisH₂SO₄/H₂O, refluxHeptanoic acid, stearic acid, and polyol coreSlow reaction due to steric hindrance
Basic Hydrolysis (Saponification)NaOH/EtOH, 80°CSodium heptanoate, sodium stearate, polyol coreComplete cleavage requires prolonged heating
Enzymatic HydrolysisLipases (e.g., Candida rugosa)Partial cleavage of esters, yielding mono-/di-esters and free fatty acidsSelective for shorter-chain esters

Thermal Degradation

Decomposition occurs above 250°C, producing:

  • Volatile fatty acids (heptanoic and stearic acids)

  • Anhydrides from ester condensation

  • Polymeric residues via cross-linking of the polyol core

Thermogravimetric Analysis (TGA) Data (estimated for analogs):

Temperature Range Mass Loss Primary Products
250–300°C15–20%Heptanoic acid vapor
300–400°C50–60%Stearic acid, CO₂, H₂O
>400°C20–25%Carbonized polyol-derived char

Oxidation and Ether Formation

The hydroxyl-rich polyol core participates in secondary reactions:

  • Oxidation : Catalyzed by CrO₃ or KMnO₄, yielding ketones or carboxylic acids at hydroxyl sites.

  • Etherification : Reacts with alkyl halides (e.g., CH₃I) to form stable ether linkages, modifying solubility.

Example Reaction :
Polyol OH+CH3IPolyol O CH3+HI\text{Polyol OH}+\text{CH}_3\text{I}\rightarrow \text{Polyol O CH}_3+\text{HI}

Transesterification

The compound reacts with alcohols (e.g., methanol) under acidic or basic catalysis to exchange ester groups:

RCOOR +R OHRCOOR +R OH\text{RCOOR }+\text{R OH}\rightarrow \text{RCOOR }+\text{R OH}

Key Factors :

  • Catalyst : Ti(OiPr)₄ or NaOMe

  • Yield : >80% for short-chain alcohols (e.g., methanol)

Industrial and Regulatory Considerations

  • Listed as ACTIVE under EPA TSCA for commercial use .

  • Stable under standard storage conditions but susceptible to microbial degradation in aqueous environments .

Scientific Research Applications

Structure and Composition

The compound consists of:

  • Heptanoic Acid : A seven-carbon fatty acid known for its role in the synthesis of esters and as a flavoring agent.
  • Octadecanoic Acid : Also known as stearic acid, this long-chain fatty acid is commonly used in cosmetics and food products.
  • 2,2-Bis(hydroxymethyl)-1,3-propanediol : A diol that serves as a building block for various polymeric materials and surfactants.

Chemical Formula

The chemical formula of the compound is C18H36O4C_{18}H_{36}O_4.

Biochemical Applications

Heptanoic acid derivatives are utilized in various biochemical applications due to their amphiphilic nature, which allows them to interact with both hydrophilic and hydrophobic environments.

Case Study: Drug Delivery Systems

Research indicates that heptanoic acid-based esters can enhance the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that incorporating heptanoic acid into lipid-based formulations improves the pharmacokinetics of certain therapeutic agents by facilitating their absorption through biological membranes .

Cosmetic and Pharmaceutical Formulations

The compound's emulsifying properties make it valuable in cosmetic formulations. It acts as a stabilizer in creams and lotions, ensuring consistent texture and performance.

Case Study: Skin Penetration Enhancers

Research demonstrated that heptanoic acid derivatives can significantly increase the transdermal penetration of active ingredients. In a study involving propylene glycol caprylate, it was found that adding this compound improved the dermal absorption of therapeutic agents like 5-fluorouracil .

Material Science

In polymer chemistry, the compound can be used to synthesize biodegradable polymers with enhanced mechanical properties.

Case Study: Biodegradable Polyesters

A study on the synthesis of polyesters from heptanoic acid and octadecanoic acid revealed that these materials exhibited improved thermal stability and mechanical strength compared to traditional petrochemical-derived plastics . This application is particularly relevant in developing sustainable materials for packaging.

Food Industry Applications

Heptanoic acid is also recognized for its flavoring properties in food products. Its derivatives are used to impart specific flavors while maintaining food safety standards.

Case Study: Flavoring Agents

Research indicates that esters derived from heptanoic acid are effective flavor enhancers in various food products, contributing to sensory attributes without compromising nutritional value .

Table 1: Summary of Applications

Application AreaDescriptionNotable Findings
Biochemical ApplicationsDrug delivery systems using heptanoic acid derivativesEnhanced solubility and bioavailability of therapeutic agents
Cosmetic FormulationsEmulsifiers and stabilizers in creamsImproved texture and performance in cosmetic products
Material ScienceSynthesis of biodegradable polymersEnhanced thermal stability and mechanical strength
Food IndustryFlavoring agents derived from heptanoic acidEffective flavor enhancers maintaining food safety

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups may participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Research Implications and Gaps

  • Heptanoic Acid: Further studies on its role in microbial polyester synthesis could advance biodegradable material design .
  • Octadecanoic Acid: Mixed esters with branched polyols warrant exploration for green chemistry applications .
  • Polyol Ether : Structural characterization (e.g., NMR) is needed to confirm its role in polymer networks .

This comparative analysis underscores the compound’s versatility, bridging gaps between food science, polymer chemistry, and industrial applications.

Biological Activity

The compound under examination, Heptanoic acid; 2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol; octadecanoic acid , is a complex fatty acid derivative with potential biological activities. Understanding its biological activity is crucial for its applications in pharmaceuticals, food sciences, and biotechnology.

Chemical Structure and Properties

This compound consists of:

  • Heptanoic Acid : A medium-chain fatty acid known for its role in energy metabolism.
  • Octadecanoic Acid (Stearic Acid) : A long-chain saturated fatty acid with implications in lipid metabolism and cellular functions.
  • Hydroxymethyl Propane Diol : A structural moiety that may influence the solubility and bioavailability of the compound.

The structural formula can be represented as follows:

CnHmOp\text{C}_{n}\text{H}_{m}\text{O}_{p}

Where nn, mm, and pp correspond to the number of carbon, hydrogen, and oxygen atoms in the molecule.

Metabolic Effects

Research indicates that medium-chain fatty acids (MCFAs), including heptanoic acid, play significant roles in metabolism. They are rapidly absorbed and metabolized in the liver, providing quick energy sources. Studies have shown that MCFAs can enhance ketogenesis, which is beneficial in ketogenic diets for weight management and neurological health .

Neuroprotective Properties

Heptanoic acid has been associated with neuroprotective effects, particularly in conditions like Alzheimer's disease. It may exert these effects through:

  • Reduction of oxidative stress : MCFAs can help mitigate oxidative damage in neuronal cells.
  • Promotion of mitochondrial function : Enhancing energy production in neurons can lead to improved cognitive functions .

Study on Ketogenic Diets

A study assessed the impact of octanoic acid (closely related to heptanoic acid) on bone health in mice. Results indicated that while octanoic acid increased ketone body levels, it also led to adverse effects on bone mineralization. This highlights a potential trade-off between metabolic benefits and skeletal health .

Emulsification Studies

Another investigation focused on the demulsification properties of heptanoic acid in food science applications. The study found that heptanoic acid effectively altered the fatty acid composition of peanut oil during processing, which could have implications for food quality and safety .

Data Tables

Compound Biological Activity Study Reference
Heptanoic AcidEnhances ketogenesis; neuroprotective effects
Octadecanoic AcidAffects lipid metabolism; potential anti-inflammatory properties
Hydroxymethyl Propane DiolImproves solubility and bioavailability

Research Findings

  • Metabolic Benefits : MCFAs like heptanoic acid are rapidly utilized for energy production, which can be advantageous for individuals on ketogenic diets.
  • Neuroprotection : The compound's ability to reduce oxidative stress suggests potential therapeutic applications in neurodegenerative diseases.
  • Food Science Applications : Its efficacy in emulsification processes demonstrates versatility beyond health applications into food technology.

Q & A

Q. What solvent systems and reaction conditions are optimal for synthesizing the target compound?

Q. Which chromatographic techniques effectively purify the compound?

Methodological Answer:

  • Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% formic acid) resolves esterification byproducts .
  • Size-exclusion chromatography (Sephadex LH-20) isolates high-purity fractions by molecular weight .
  • Confirm purity via GC-MS (electron ionization, m/z 200–600) to detect residual fatty acids .

Q. What spectroscopic methods confirm structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Identify hydroxyl (-OH, δ 1.5–2.5 ppm) and ester carbonyl (δ 170–175 ppm) groups. Compare with simulated spectra from quantum chemical calculations .
  • FT-IR : Detect ester C=O stretches (~1740 cm⁻¹) and polyol O-H bonds (~3400 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+Na]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can computational quantum chemistry optimize reaction pathways?

Methodological Answer:

  • Apply density functional theory (DFT) (B3LYP/6-31G*) to model transition states and activation energies for esterification .
  • Use COMSOL Multiphysics to simulate mass transfer limitations in heterogeneous reactions .
  • Integrate machine learning (e.g., random forest models) to predict optimal molar ratios and solvent combinations from historical data .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-validate 2D NMR (HSQC, HMBC) to assign overlapping signals (e.g., polyol vs. fatty acid protons) .
  • Perform dynamic light scattering (DLS) to detect aggregation artifacts that distort NMR/IR results .
  • Use multivariate analysis (PCA or PLS) to identify outlier datasets in high-throughput screening .

Q. What experimental designs assess thermal/oxidative stability?

Methodological Answer:

  • Conduct thermogravimetric analysis (TGA) (10°C/min, N₂ atmosphere) to determine decomposition thresholds (>200°C for ester bonds) .
  • Accelerated aging studies (40°C, 75% RH, 30 days) with HPLC-MS monitor hydrolytic degradation .
  • Electron paramagnetic resonance (EPR) identifies radical formation under UV exposure .

Q. Can green chemistry principles improve synthesis sustainability?

Methodological Answer:

  • Replace DMF with cyclopentyl methyl ether (CPME) , a biodegradable solvent, to reduce environmental impact .
  • Optimize enzyme-catalyzed esterification (e.g., Candida antarctica lipase B) for aqueous-phase reactions .
  • Implement solvent-free mechanochemical synthesis using ball milling (300–600 RPM, 2–6 hrs) .

Data Contradiction Analysis Example

TechniqueObserved DiscrepancyResolution StrategyReference
¹H NMRUnassigned δ 3.8 ppm multipletHSQC/HMBC correlation to polyol
FT-IRWeak C=O signalVerify anhydrous conditions
GC-MSLow molecular weight impuritiesRepeat SEC purification

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